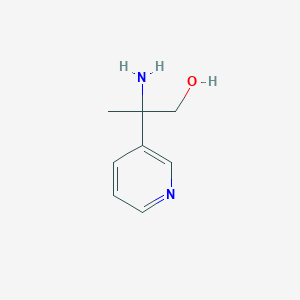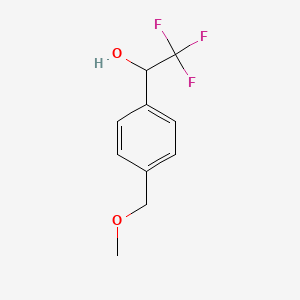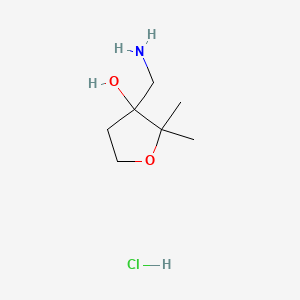![molecular formula C15H23ClN2O2 B13562960 tert-butylN-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamatehydrochloride](/img/structure/B13562960.png)
tert-butylN-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butylN-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamatehydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a tert-butyl group, an aminomethyl group, and a dihydroindenyl moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamatehydrochloride typically involves multiple steps:
Formation of the Indenyl Moiety: The initial step involves the synthesis of the 2,3-dihydro-1H-inden-2-yl group through cyclization reactions.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Carbamate Formation: The tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the carbamate group to an amine, or reduce any oxidized forms back to their original state.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the aminomethyl group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Imines, nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules.
Catalysis: It is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Biology
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, which can be useful in drug development.
Protein Labeling: It is used in the labeling of proteins for various biochemical assays.
Medicine
Drug Development: The compound is explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Diagnostic Agents: It is used in the development of diagnostic agents for imaging and detection of diseases.
Industry
Material Science: The compound is used in the development of new materials with unique properties.
Agriculture: It is studied for its potential use in agrochemicals to enhance crop protection and yield.
作用機序
The mechanism of action of tert-butylN-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved include:
Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can act as an agonist or antagonist at various receptors, modulating their signaling pathways.
類似化合物との比較
Similar Compounds
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl 2-(methylamino)ethylcarbamate
- tert-Butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride
Uniqueness
- Structural Features : The presence of the dihydroindenyl moiety distinguishes it from other similar compounds.
- Reactivity : The compound exhibits unique reactivity patterns due to its specific functional groups.
- Applications : Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility compared to other similar compounds.
特性
分子式 |
C15H23ClN2O2 |
|---|---|
分子量 |
298.81 g/mol |
IUPAC名 |
tert-butyl N-[2-(aminomethyl)-1,3-dihydroinden-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-14(2,3)19-13(18)17-15(10-16)8-11-6-4-5-7-12(11)9-15;/h4-7H,8-10,16H2,1-3H3,(H,17,18);1H |
InChIキー |
HAYFJJMOEAOSDL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1(CC2=CC=CC=C2C1)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


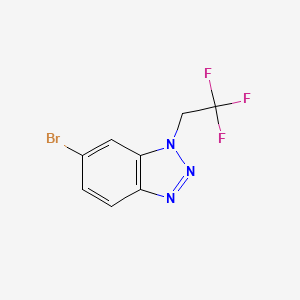
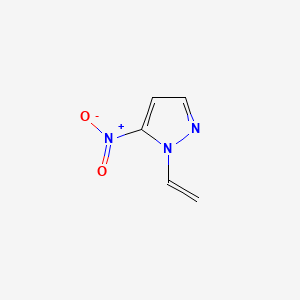
![((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B13562885.png)


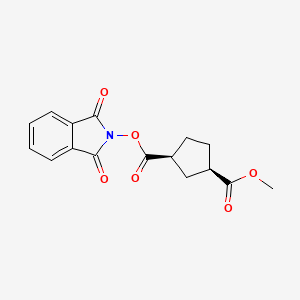
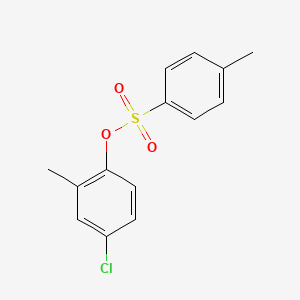
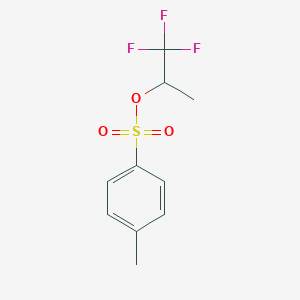

![2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}aceticacid](/img/structure/B13562942.png)
